![molecular formula C15H17ClN2O4 B1427309 5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester CAS No. 1252572-72-7](/img/structure/B1427309.png)
5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester
Descripción general
Descripción
The compound “5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester” is a chemical compound with the IUPAC name tert-butyl 5-chloro-1H-pyrrolo [2,3-c]pyridine-1-carboxylate . It has a molecular weight of 252.7 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Aplicaciones Científicas De Investigación
Intermediate in Synthesis of Biologically Active Compounds : The research by Tu Yuanbiao et al. (2016) highlights the synthesis of chloro-2-oxo-butyric acid ethyl ester 5, a significant intermediate in the creation of biologically active compounds, such as thiazole carboxylic acids, utilizing a rapid synthetic method established from commercially available diethyl oxalate Tu Yuanbiao et al., 2016.
Role in Polymerization : The compound is involved in the synthesis and polymerization of functional cyclic esters, as detailed in the study by M. Trollsås et al. (2000). This study presents the design, synthesis, and ring-opening polymerization of new cyclic esters containing protected functional groups, which are integral in forming hydrophilic aliphatic polyesters M. Trollsås et al., 2000.
Activation of Carboxylic Acids : The compound is utilized in activating carboxylic acids through dialkyl pyrocarbonates, as demonstrated by V. Pozdnev (2009). This activation is a key step in synthesizing symmetric anhydrides and esters of N-protected amino acids, showcasing the compound's versatility in organic synthesis V. Pozdnev, 2009.
Safety and Hazards
Mecanismo De Acción
The compound also contains ester groups. Esters are known to have an impact on the solubility of compounds, which can affect their bioavailability and distribution in the body .
The presence of a chlorine atom in the compound could potentially make it more lipophilic, which might influence its ability to cross cell membranes and reach its target .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-chloropyrrolo[2,3-c]pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-5-21-13(19)10-6-9-7-12(16)17-8-11(9)18(10)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDMACPUEZKQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1C(=O)OC(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



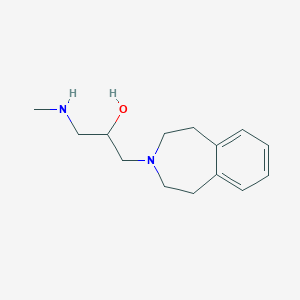
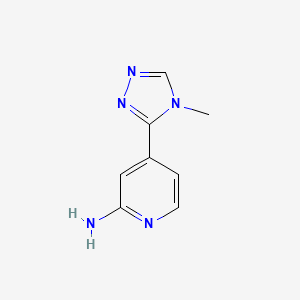
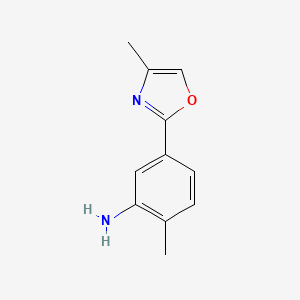
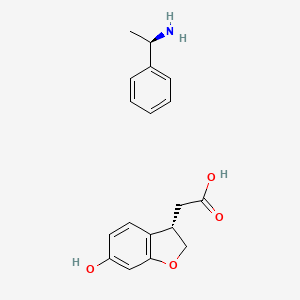


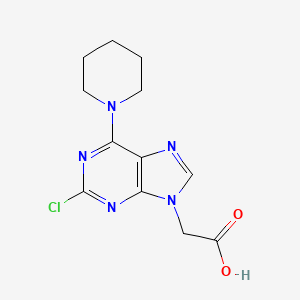
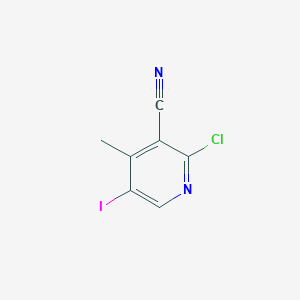
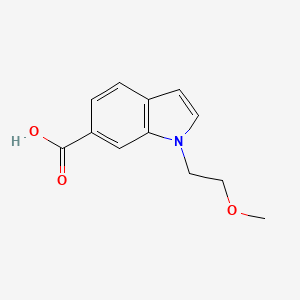
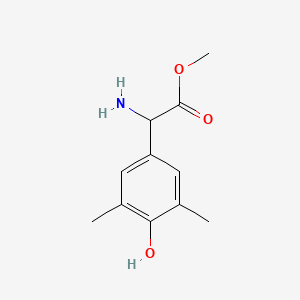
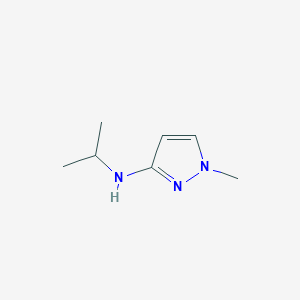
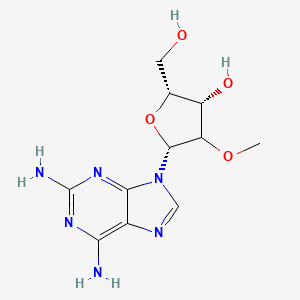
![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
